molecular formula C21H17BrN2O2S B3679323 5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide

5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide

Cat. No.: B3679323
M. Wt: 441.3 g/mol
InChI Key: JAMIQNWEUXYTCK-UHFFFAOYSA-N
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Description

5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the acenaphthylene derivative, followed by the introduction of the bromine atom and the methoxy group. The final step involves the formation of the carbamothioyl group through a reaction with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and carbamothioyl group play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-furamide
  • 5-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1-naphthamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide stands out due to its methoxy group and specific structural configuration. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-26-18-10-8-14(22)11-16(18)20(25)24-21(27)23-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMIQNWEUXYTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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